Direct Head-to-Head Comparison: Target Compound vs. Known CCR4 Antagonist C-021 in Functional Chemotaxis Assays
The target compound's closest mechanistic class inference is to piperazinyl pyrimidine CCR4 antagonists. The potent reference antagonist C-021 exhibits IC50 values of 140 nM and 39 nM for inhibiting chemotaxis in human and mouse models, respectively [1]. No corresponding quantitative data are publicly available for (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone, making direct selection over C-021 unjustifiable for CCR4-targeted studies based solely on potency. However, the cyclopropylmethanone substituent represents a point of structural diversification from the bipiperidinyl-quinazolinamine scaffold of C-021, potentially offering advantages in intellectual property (IP) landscape positioning or off-target profile differentiation that remain to be experimentally validated [2].
| Evidence Dimension | CCR4 functional chemotaxis inhibition |
|---|---|
| Target Compound Data | Not reported (no IC50 data available in primary literature or databases) |
| Comparator Or Baseline | C-021: IC50 = 140 nM (human), IC50 = 39 nM (mouse) |
| Quantified Difference | Cannot be quantified due to absence of target compound data |
| Conditions | Human and mouse chemotaxis functional assay; [35S]GTPγS binding assay for C-021 (IC50 = 18 nM) |
Why This Matters
For procurement decisions, C-021 is the evidence-backed choice for CCR4-targeted studies, while the target compound remains an unvalidated alternative whose structural novelty may only hold value in specific IP-driven or exploratory SAR campaigns.
- [1] MedChemExpress. C-021 Product Datasheet. CCR4 antagonist; IC50 = 140 nM (human chemotaxis), 39 nM (mouse chemotaxis), 18 nM ([35S]GTPγS binding). Accessed April 2026. View Source
- [2] LI, S. et al. US Patent US-9493453-B2. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Granted 2016-11-15. Assignee: Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, PLA China; Peking University. View Source
